Enhanced Lipophilicity Relative to Core Pyridazinone Analogs
6-Methoxy-4-methylpyridazin-3(2H)-one demonstrates a higher calculated partition coefficient than its closest simple analogs, 4-methylpyridazin-3(2H)-one and 6-methoxypyridazin-3(2H)-one. This difference originates from the combined effect of the 6-methoxy and 4-methyl substituents [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 4-Methylpyridazin-3(2H)-one: XLogP3 = -0.3; 6-Methoxypyridazin-3(2H)-one: XLogP3 = -0.3 |
| Quantified Difference | Δ XLogP3 = +0.4 log units vs. either comparator |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a crucial factor for a building block intended for further elaboration into bioactive molecules.
- [1] PubChem. (2025). Computed Chemical Properties. National Center for Biotechnology Information. View Source
